2-Fluoro-3-(trifluoromethoxy)phenylacetic acid
Overview
Description
2-Fluoro-3-(trifluoromethoxy)phenylacetic acid is an organic compound with the molecular formula C9H6F4O3 and a molecular weight of 238.14 g/mol It is characterized by the presence of both fluoro and trifluoromethoxy groups attached to a phenylacetic acid backbone
Preparation Methods
The synthesis of 2-Fluoro-3-(trifluoromethoxy)phenylacetic acid typically involves the introduction of fluoro and trifluoromethoxy groups onto a phenylacetic acid precursor. One common method involves the use of fluorinating agents and trifluoromethoxy reagents under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper complexes . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
2-Fluoro-3-(trifluoromethoxy)phenylacetic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
2-Fluoro-3-(trifluoromethoxy)phenylacetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique functional groups make it a valuable tool in studying enzyme interactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2-Fluoro-3-(trifluoromethoxy)phenylacetic acid involves its interaction with specific molecular targets and pathways. The fluoro and trifluoromethoxy groups can enhance the compound’s binding affinity to enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
2-Fluoro-3-(trifluoromethoxy)phenylacetic acid can be compared with other similar compounds, such as:
3-(Trifluoromethyl)phenylacetic acid: This compound has a trifluoromethyl group instead of a trifluoromethoxy group, which can affect its reactivity and biological activity.
2-Fluoro-3-(trifluoromethyl)phenylacetic acid: This compound has a trifluoromethyl group instead of a trifluoromethoxy group, leading to differences in chemical properties and applications.
The uniqueness of this compound lies in its combination of fluoro and trifluoromethoxy groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-[2-fluoro-3-(trifluoromethoxy)phenyl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F4O3/c10-8-5(4-7(14)15)2-1-3-6(8)16-9(11,12)13/h1-3H,4H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTEFUQHCNAYNNO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)OC(F)(F)F)F)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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